1-(1-Phenylethyl)naphthalene
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Overview
Description
1-(1-Phenylethyl)naphthalene is an organic compound with the molecular formula C17H14. It is a derivative of naphthalene, where a phenylethyl group is attached to the first carbon of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Phenylethyl)naphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: Industrial production of this compound often involves similar Friedel-Crafts alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Phenylethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of tetrahydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic ring of the naphthalene moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
1-(1-Phenylethyl)naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a component in high-temperature heat transfer fluids
Mechanism of Action
The mechanism of action of 1-(1-Phenylethyl)naphthalene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-(2-Phenylethyl)naphthalene
- 1-(1-Phenylethyl)tetralin
- 1-(1-Phenylethyl)benzene
Comparison: 1-(1-Phenylethyl)naphthalene is unique due to its specific structural arrangement, which imparts distinct chemical and physical propertiesFor example, 1-(1-Phenylethyl)tetralin, being a partially hydrogenated derivative, may have different thermal stability and reactivity compared to the fully aromatic this compound .
Properties
Molecular Formula |
C18H16 |
---|---|
Molecular Weight |
232.3 g/mol |
IUPAC Name |
1-(1-phenylethyl)naphthalene |
InChI |
InChI=1S/C18H16/c1-14(15-8-3-2-4-9-15)17-13-7-11-16-10-5-6-12-18(16)17/h2-14H,1H3 |
InChI Key |
AZGVYQZXBPBCBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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